molecular formula C21H22FN3OS2 B6483355 N-(3-fluoro-4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1223970-88-4

N-(3-fluoro-4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6483355
CAS No.: 1223970-88-4
M. Wt: 415.6 g/mol
InChI Key: KNBOFRBCILWHSV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring three distinct moieties:

  • A 3-fluoro-4-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.
  • A 1,4-diazaspiro[4.5]deca-1,3-diene ring substituted with a thiophen-2-yl group at position 3.
  • A sulfanyl-acetamide linker bridging the aromatic and spirocyclic components, enabling hydrogen bonding and dipole interactions.

For example, describes the acetylation of sulfonamide intermediates using N-acetylsulfanilyl chloride , while highlights one-step syntheses of thiophene-derived acetamides . Such methods may be adaptable to the target compound.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS2/c1-14-7-8-15(12-16(14)22)23-18(26)13-28-20-19(17-6-5-11-27-17)24-21(25-20)9-3-2-4-10-21/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBOFRBCILWHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The most structurally analogous compound identified is N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide () . Key differences include:

Feature Target Compound Analog ()
Aryl Group 3-fluoro-4-methylphenyl 3,4-dimethoxyphenyl
Diazaspiro Substituent Thiophen-2-yl 4-Fluorophenyl
  • Methoxy groups (in the analogue) may engage in stronger hydrogen bonding but could reduce metabolic stability due to demethylation pathways.
  • Diazaspiro Substituent :

    • The thiophen-2-yl group introduces sulfur heteroatoms, which can participate in π-π stacking and coordinate metal ions, unlike the purely aromatic 4-fluorophenyl group. Thiophene’s lower aromaticity may also increase reactivity in electrophilic substitution reactions .

Thiophene vs. Phenyl Derivatives

investigates N-(3-acetyl-2-thienyl)acetamides, emphasizing the role of thiophene in modulating electronic properties . Compared to phenyl-substituted analogues:

  • Thiophene :
    • Higher polarizability due to sulfur’s lone pairs, enhancing interactions with hydrophobic pockets in biological targets.
    • IR and NMR spectra (e.g., C-S stretching at ~700 cm⁻¹ in IR; deshielded protons in ¹H NMR) differ significantly from phenyl derivatives .
  • Phenyl :
    • Greater symmetry and resonance stabilization, often leading to higher melting points (e.g., 174–176°C in ’s phenyl-derived compound) .

Diazaspiro Ring Variations

The 1,4-diazaspiro[4.5]deca-1,3-diene core is critical for conformational restriction. Modifications at position 3 (thiophen-2-yl vs. 4-fluorophenyl) alter:

  • Hydrogen-Bonding Capacity : Fluorine in the analogue may form weak H-bonds, whereas thiophene’s sulfur could act as a hydrogen-bond acceptor.
  • Steric Effects : Thiophene’s smaller size compared to 4-fluorophenyl might reduce steric hindrance, improving binding to sterically sensitive targets.

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, inferences can be drawn from similar structures:

  • Melting Point : The analogue in has a melting point of 174–176°C ; the target compound’s bulkier 3-fluoro-4-methyl group may raise this further due to increased van der Waals interactions.
  • NMR Shifts : Thiophene protons typically resonate at δ 6.5–7.5 ppm (¹H NMR), distinct from fluorophenyl signals (δ 7.0–7.5 ppm) .

Data Tables

Table 1: Structural and Spectral Comparison

Property Target Compound Analog () N-(2-Hydroxyphenyl) Derivative ()
Aryl Group 3-fluoro-4-methylphenyl 3,4-dimethoxyphenyl 2-hydroxyphenyl
Diazaspiro Substituent Thiophen-2-yl 4-Fluorophenyl N/A
Key Functional Groups -SO₂-, -S-C(=O)- -SO₂-, -S-C(=O)- -OH, -C(=O)-
Potential Metal Binding Thiophene (S), Acetamide (O) Fluorophenyl (F), Acetamide (O) Phenolic O, Acetamide O

Research Findings and Methodological Insights

  • Structural Elucidation : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly for resolving spirocyclic conformations and sulfur/fluorine positional disorder .
  • Synthetic Strategies : and provide frameworks for acetamide synthesis, though the target compound’s diazaspiro ring may require specialized cyclization conditions .

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